(7-chloro-1H-indol-3-yl)methanamine
CAS No.: 887581-96-6
Cat. No.: VC2782330
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887581-96-6 |
|---|---|
| Molecular Formula | C9H9ClN2 |
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | (7-chloro-1H-indol-3-yl)methanamine |
| Standard InChI | InChI=1S/C9H9ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2 |
| Standard InChI Key | KYLNAKXUNSUNLI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CN |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CN |
Introduction
Chemical Identity and Structure
(7-Chloro-1H-indol-3-yl)methanamine is an organic compound belonging to the indole family. It features a chlorine atom at the seventh position of the indole ring system and a methanamine group (-CH₂NH₂) attached at the third position. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 887581-96-6 |
| Molecular Formula | C₉H₉ClN₂ |
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | (7-chloro-1H-indol-3-yl)methanamine |
| Canonical SMILES | NC(C1=CNC2=C1C=CC(Cl)=C2)C |
| InChI | InChI=1S/C9H9ClN2/c1-6-8(5-12)7-3-2-4-9(11)10(6)13-7/h2-4,13H,5,12H2,1H3 |
The compound's structure consists of an indole core (a bicyclic structure containing a pyrrole ring fused to a benzene ring) with specific substitutions that define its unique chemical identity and reactivity profile .
Physical and Chemical Properties
The physical and chemical properties of (7-chloro-1H-indol-3-yl)methanamine significantly influence its behavior in various environments and applications:
Physical Properties
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Storage Conditions | Store long-term in a cool, dry place |
| Transport Classification | Not classified as hazardous material according to DOT/IATA |
Chemical Properties
The compound's reactivity is primarily determined by its functional groups:
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The primary amine group (-CH₂NH₂) serves as a nucleophilic center capable of participating in various reactions including:
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The indole ring system contributes to:
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The chlorine substituent affects:
Biological Activity
Research into indole derivatives structurally similar to (7-chloro-1H-indol-3-yl)methanamine has revealed various biological activities that may be relevant to this compound:
Antimicrobial Properties
Studies of halogenated indole derivatives have demonstrated activity against various microorganisms:
Structure-Activity Relationships
Research has indicated that the position of halogen substitution on the indole ring significantly impacts antimicrobial activity:
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5-position halogenated indoles typically demonstrate greater activity than their 6-substituted counterparts
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The presence of substituents that affect electronic distribution can modulate binding to biological targets
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The nature of substitution at the 3-position (including the methanamine group) may influence interaction with specific molecular targets
While these findings relate to structurally similar compounds, they suggest potential biological activities for (7-chloro-1H-indol-3-yl)methanamine that merit further investigation.
Analytical Methods and Characterization
For research purposes, several analytical methods are applicable for the characterization and analysis of (7-chloro-1H-indol-3-yl)methanamine:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show characteristic signals for indole N-H, aromatic protons, and the methanamine group
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¹³C-NMR would confirm carbon skeleton and substitution pattern
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Mass Spectrometry:
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Infrared Spectroscopy (IR):
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Characteristic N-H stretching bands
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Primary amine bands
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Aromatic C=C stretching and C-H bending vibrations
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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Suitable for purity determination
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Typically using reversed-phase conditions
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Gas Chromatography-Mass Spectrometry (GC-MS):
Structural Analogs and Related Compounds
(7-Chloro-1H-indol-3-yl)methanamine belongs to a family of substituted indoles with various structural modifications that affect their properties and activities:
The variation in substitution patterns among these analogs influences their physicochemical properties, including solubility, lipophilicity, and binding interactions with biological targets.
Research Applications
Current research involving (7-chloro-1H-indol-3-yl)methanamine and related compounds focuses primarily on these areas:
Medicinal Chemistry
The compound serves as a valuable building block or intermediate in the synthesis of more complex bioactive molecules, particularly:
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Development of novel antibacterial agents targeting resistant strains
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Creation of compounds with activity against fungal pathogens
Chemical Synthesis
As a functionalized indole derivative, this compound can participate in various chemical transformations:
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Formation of amides and sulfonamides through the primary amine
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Creation of imines and related nitrogen-containing compounds
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Serving as a key intermediate in the synthesis of more complex heterocyclic structures
Structure-Activity Relationship Studies
The compound contributes to broader research exploring how structural modifications to indole scaffolds affect:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume